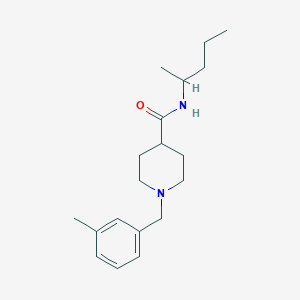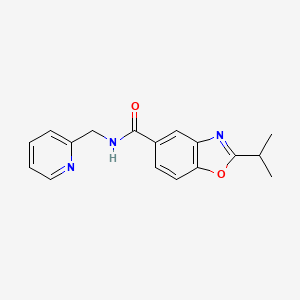![molecular formula C15H27NO4 B6113624 methyl 4-[2-(4-methylpentyl)-4-morpholinyl]-4-oxobutanoate](/img/structure/B6113624.png)
methyl 4-[2-(4-methylpentyl)-4-morpholinyl]-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[2-(4-methylpentyl)-4-morpholinyl]-4-oxobutanoate, also known as MMBO, is a chemical compound that belongs to the class of morpholine derivatives. It is widely used in scientific research as it exhibits various biochemical and physiological effects.
科学的研究の応用
Methyl 4-[2-(4-methylpentyl)-4-morpholinyl]-4-oxobutanoate is widely used in scientific research as it exhibits various biochemical and physiological effects. It has been used in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. methyl 4-[2-(4-methylpentyl)-4-morpholinyl]-4-oxobutanoate has also been used in the study of the mechanism of action of various enzymes and proteins.
作用機序
Methyl 4-[2-(4-methylpentyl)-4-morpholinyl]-4-oxobutanoate acts as an inhibitor of various enzymes and proteins involved in the regulation of cellular processes. It inhibits the activity of enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It also inhibits the aggregation of amyloid beta peptides which are involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
methyl 4-[2-(4-methylpentyl)-4-morpholinyl]-4-oxobutanoate exhibits various biochemical and physiological effects such as anti-inflammatory, antioxidant, and antitumor activities. It has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species. It also induces apoptosis in cancer cells and inhibits tumor growth.
実験室実験の利点と制限
Methyl 4-[2-(4-methylpentyl)-4-morpholinyl]-4-oxobutanoate has several advantages for lab experiments such as its high solubility in water and organic solvents, stability under various conditions, and low toxicity. However, its use in lab experiments is limited by its high cost and the need for specialized equipment and expertise.
将来の方向性
There are several future directions for the use of methyl 4-[2-(4-methylpentyl)-4-morpholinyl]-4-oxobutanoate in scientific research. One direction is the development of new drugs based on methyl 4-[2-(4-methylpentyl)-4-morpholinyl]-4-oxobutanoate for the treatment of various diseases. Another direction is the study of the mechanism of action of methyl 4-[2-(4-methylpentyl)-4-morpholinyl]-4-oxobutanoate on various enzymes and proteins. Additionally, the use of methyl 4-[2-(4-methylpentyl)-4-morpholinyl]-4-oxobutanoate in combination with other drugs or therapies is also an area of interest for future research.
Conclusion:
In conclusion, methyl 4-[2-(4-methylpentyl)-4-morpholinyl]-4-oxobutanoate is a chemical compound that exhibits various biochemical and physiological effects and is widely used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. methyl 4-[2-(4-methylpentyl)-4-morpholinyl]-4-oxobutanoate has the potential to be used in the development of new drugs and therapies for the treatment of various diseases and in the study of the mechanism of action of various enzymes and proteins.
合成法
The synthesis of methyl 4-[2-(4-methylpentyl)-4-morpholinyl]-4-oxobutanoate involves the reaction between 4-morpholin-4-ylbutan-2-one and 4-methylpentan-2-one in the presence of methyl chloroformate and triethylamine. The reaction proceeds through the formation of an intermediate which is then treated with sodium hydroxide to obtain the final product.
特性
IUPAC Name |
methyl 4-[2-(4-methylpentyl)morpholin-4-yl]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-12(2)5-4-6-13-11-16(9-10-20-13)14(17)7-8-15(18)19-3/h12-13H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKQOSZUSLPSKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC1CN(CCO1)C(=O)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3,4-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B6113545.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-{[(5-isoxazolylmethyl)(methyl)amino]methyl}-2-piperidinone](/img/structure/B6113552.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B6113554.png)

![5-[(3-carboxypropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B6113574.png)
![N-(2-furylmethyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6113582.png)

![5-chloro-2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B6113597.png)
![1-{3-[({[5-(methoxymethyl)-2-furyl]methyl}amino)methyl]-2-pyridinyl}-3-piperidinol](/img/structure/B6113602.png)
![4,7-dioxo-N-(2-phenylethyl)-2-(1-pyrrolidinyl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B6113608.png)

![N-benzyl-1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B6113643.png)
![N-{[(4-methoxyphenyl)amino][(6-{[(4-methylphenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)amino]methylene}benzamide](/img/structure/B6113644.png)
![2-{1-(2-fluorobenzyl)-4-[(2-phenyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6113648.png)